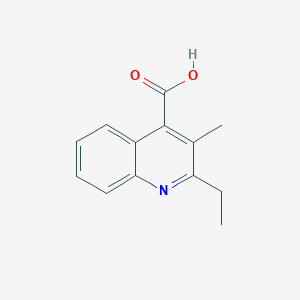

2-Ethyl-3-methyl-quinoline-4-carboxylic acid

Beschreibung

Chemical Nomenclature and IUPAC Classification

The compound is systematically named 2-ethyl-3-methylquinoline-4-carboxylic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It consists of a quinoline core—a bicyclic structure composed of a benzene ring fused to a pyridine ring—with an ethyl group at position 2, a methyl group at position 3, and a carboxylic acid functional group at position 4 on the quinoline ring. The molecular formula is $$ \text{C}{13}\text{H}{13}\text{NO}_2 $$, and the molecular weight is approximately 215.25 g/mol. The compound’s structural descriptors include the InChI string and the SMILES notation, which precisely define its molecular connectivity and stereochemistry.

Historical Development and Discovery

The quinoline scaffold has been extensively studied since the late 19th and early 20th centuries due to its presence in natural products and synthetic molecules with diverse biological activities. Specific derivatives such as 2-ethyl-3-methylquinoline-4-carboxylic acid have emerged from synthetic organic chemistry advancements aimed at exploring substitution effects on quinoline rings. The synthesis of quinoline-4-carboxylic acid derivatives has been improved through methods such as the Pfitzinger reaction and Doebner hydrogen-transfer reactions, enabling the efficient introduction of various substituents including ethyl and methyl groups at defined positions on the quinoline ring. These synthetic routes have facilitated the generation of this compound for further chemical and biological investigations.

Significance in Heterocyclic Chemistry

In heterocyclic chemistry, quinoline derivatives like 2-ethyl-3-methylquinoline-4-carboxylic acid are of high importance due to their versatile chemical reactivity and role as intermediates in the synthesis of more complex molecules. The carboxylic acid group at the 4-position allows for further functionalization, making this compound a valuable building block in medicinal chemistry and materials science. Quinoline derivatives have been studied for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are often modulated by the nature and position of substituents on the quinoline ring. This compound’s unique substitution pattern influences its electronic properties and steric profile, impacting interactions with biological targets and catalytic systems.

Data Table: Key Chemical Properties of 2-Ethyl-3-methylquinoline-4-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{13}\text{NO}_2 $$ |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2-ethyl-3-methylquinoline-4-carboxylic acid |

| InChI | InChI=1S/C13H13NO2/c1-3-10-8(2)12(13(15)16)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16) |

| SMILES | CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O |

| Key Functional Groups | Quinoline ring, ethyl, methyl, carboxylic acid |

Detailed Research Findings

Recent synthetic methodologies have optimized the preparation of quinoline-4-carboxylic acid derivatives, including 2-ethyl-3-methylquinoline-4-carboxylic acid, through mild and scalable protocols that avoid hazardous solvents and allow for functional group tolerance. These advances have enabled the synthesis of diverse analogs for biological screening.

Studies on related quinoline-4-carboxylic acids demonstrate significant biological activities, such as antimicrobial and antimalarial effects, which are often enhanced by alkyl substitutions at positions 2 and 3. Molecular docking and dynamics simulations reveal that such compounds fit precisely into enzyme active sites, correlating with observed bioactivities. While specific data on 2-ethyl-3-methylquinoline-4-carboxylic acid’s biological activity remain limited, its structural features suggest potential as a pharmacophore or synthetic intermediate in drug discovery.

In heterocyclic chemistry, the compound serves as a key intermediate for synthesizing more complex quinoline derivatives, which have applications ranging from medicinal chemistry to materials science. Its carboxylic acid moiety is a versatile handle for derivatization, enabling the construction of amides, esters, and other functional groups that diversify the chemical space of quinoline-based compounds.

Eigenschaften

IUPAC Name |

2-ethyl-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-10-8(2)12(13(15)16)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQIFUQLSDIOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357717 | |

| Record name | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74960-58-0 | |

| Record name | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-Step Synthesis via Isatin and Aldehyde Condensation (Patent CN102924374B)

A detailed industrially applicable method for quinoline-4-carboxylic acid derivatives involves:

- Step 1: Condensation of isatin with acetone under strongly basic conditions (e.g., sodium hydroxide) at 25-35 °C, followed by reflux to produce 2-toluquinoline-4-carboxylic acid.

- Step 2: Reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at 95-105 °C to yield 2-vinyl-4-quinoline carboxylic acid.

- Step 3: Treatment of the 2-vinyl derivative with diacetyl oxide at 115-125 °C to obtain a further modified vinyl quinoline derivative.

- Step 4: Oxidation of the vinyl quinoline carboxylic acid with potassium permanganate and sodium hydroxide at 35-45 °C to form quinoline-2,4-dicarboxylic acid.

- Step 5: Decarboxylation and purification steps yield the target quinoline derivative.

This method is characterized by:

- Use of inexpensive and readily available raw materials.

- Mild reaction conditions.

- High yields (e.g., 99% for 2-toluquinoline-4-carboxylic acid).

- Scalability for industrial production.

Table 1. Key Reaction Conditions and Yields from Patent CN102924374B

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Isatin + Acetone + NaOH | 25-35 °C, reflux 5-15 h | 2-Toluquinoline-4-carboxylic acid | 99 | pH adjusted to 5-6, filtration |

| 2 | 2-Toluquinoline-4-carboxylic acid + Phenyl aldehyde | 95-105 °C, 1-6 h | 2-Vinyl-4-quinoline carboxylic acid | 85 | Yellow solid obtained |

| 3 | 2-Vinyl derivative + Diacetyl oxide | 115-125 °C, 2-8 h | Modified vinyl quinoline derivative | 93.4 | Filtration and drying |

| 4 | Vinyl quinoline + KMnO4 + NaOH | 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid | Not specified | Acidification to pH 1-2 |

| 5 | Quinoline-2,4-dicarboxylic acid + m-xylene | Reflux, cooling, filtration | Cinchonic Acid derivative | Not specified | Final isolation |

This stepwise approach can be adapted to introduce alkyl groups such as ethyl and methyl at the 2- and 3-positions by selecting appropriate starting materials or modifying intermediates accordingly.

One-Pot Three-Component Synthesis Using Organocatalysts and Microwave Irradiation

Recent advances have demonstrated the synthesis of quinoline-4-carboxylic acid derivatives via a one-pot, three-component reaction involving:

- Aromatic benzaldehyde,

- Substituted aniline,

- Pyruvic acid,

catalyzed by p-toluenesulfonic acid under microwave irradiation. This method offers:

- Mild reaction conditions,

- Operational simplicity,

- Good functional group tolerance,

- Environmentally friendly ("green") synthesis.

The reaction proceeds through condensation and cyclization, forming the quinoline ring and the carboxylic acid moiety in a single step.

This method is particularly useful for synthesizing substituted quinolines with various alkyl or aryl groups, including ethyl and methyl substituents, by choosing suitable aldehydes and anilines.

- Rapid reaction times (minutes to hours under microwave),

- High purity products,

- Avoidance of harsh oxidizers or multi-step purifications.

This approach has been reported in the Journal of Heterocyclic Chemistry and Tetrahedron Letters, highlighting its applicability for scale-up and diverse substitutions.

Iron-Catalyzed Three-Component Tandem Reaction

An alternative method involves an iron-catalyzed tandem reaction of:

- Aromatic amines,

- Glyoxylic esters,

- α-Ketoesters,

to synthesize quinoline-2,4-dicarboxylates, which can be further modified to quinoline-4-carboxylic acids with specific alkyl substitutions.

Key features include:

- Use of cheap and readily available catalysts,

- Mild reaction conditions,

- Good functional group tolerance,

- Potential for pharmaceutical applications.

This method could be adapted for 2-ethyl-3-methyl substitutions by selecting appropriate starting materials.

Catalytic Synthesis Using Magnetic Nanoparticle-Supported Catalysts

A recent study demonstrated the synthesis of 2-aryl-quinoline-4-carboxylic acids using Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride as a catalyst under solvent-free conditions at 80 °C.

Key points:

- High yields of quinoline derivatives,

- Easy catalyst recovery and reuse via magnetic separation,

- Environmentally friendly solvent-free conditions,

- Potential for scale-up.

Although this study focused on aryl-substituted quinolines, the methodology could be extended to alkyl-substituted derivatives such as 2-ethyl-3-methyl-quinoline-4-carboxylic acid by appropriate choice of substrates.

Comparative Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations/Notes |

|---|---|---|---|

| Multi-step Isatin-Aldehyde Route (Patent CN102924374B) | Stepwise synthesis with oxidation and decarboxylation | High yield, industrial scalability, mild conditions | Multi-step, requires strong oxidizers |

| One-pot Three-Component with p-Toluenesulfonic Acid | Microwave-assisted, organocatalyst-mediated | Fast, green, operationally simple | Requires microwave setup |

| Iron-Catalyzed Tandem Reaction | Cheap catalyst, mild conditions | Functional group tolerance, pharmaceutical relevance | Mainly for dicarboxylates, substrate scope varies |

| Magnetic Nanoparticle Catalyst | Solvent-free, recyclable catalyst | Easy catalyst recovery, environmentally friendly | Focus on aryl derivatives, extension needed |

Detailed Research Findings and Data

Reaction Conditions Optimization

- The patented method emphasizes temperature control (e.g., 25-35 °C for initial condensation, 95-105 °C for vinylation, 35-45 °C for oxidation) and pH adjustments to optimize yields and purity.

- Microwave irradiation in the organocatalyst method significantly reduces reaction times and energy consumption.

- Catalyst loading and solvent-free conditions in the nanoparticle-catalyzed synthesis optimize environmental and economic factors.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under specific conditions:

-

Heating in high-boiling solvents (e.g., nitrobenzene or trichlorobenzene) at 180–220°C results in CO₂ elimination, yielding 2-ethyl-3-methylquinoline (m.p. 279°C) with >90% efficiency .

-

Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by the quinoline ring’s aromaticity .

Esterification

The carboxylic acid reacts with alcohols or alkyl halides to form esters:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethanol, H₂SO₄ (reflux) | Ethyl 2-ethyl-3-methylquinoline-4-carboxylate | 85% | |

| Ethyl bromoacetate, DMF, K₂CO₃ | Ethoxycarbonylmethyl ester derivative | 82% |

Esterification follows nucleophilic acyl substitution, with the acid acting as an electrophile.

Amidation

Reaction with amines or ammonia produces amides:

-

Primary amines (e.g., aniline) in DCC/DMAP yield 2-ethyl-3-methylquinoline-4-carboxamide derivatives (70–75% yield).

-

Secondary amines require harsher conditions (e.g., SOCl₂ activation).

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at the 5- and 8-positions due to electron-withdrawing effects of the carboxylic acid and alkyl groups:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-2-ethyl-3-methylquinoline-4-carboxylic acid | 65% |

| Sulfonation | H₂SO₄, 150°C | 8-Sulfo derivative | 58% |

Coordination Chemistry

The compound acts as a bidentate ligand via the carboxylate oxygen and quinoline nitrogen:

-

Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol.

-

Example : Reaction with Cu(NO₃)₂ yields a blue complex (λmax = 620 nm) with 1:2 metal-to-ligand stoichiometry.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring:

-

Product : 2-Ethyl-3-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (m.p. 145–147°C, 88% yield) .

-

Selectivity depends on solvent polarity, with ethanol favoring partial reduction .

Biological Derivatization

Derivatives show enhanced bioactivity:

-

Antimicrobial agents : Ester derivatives exhibit MIC values of 25–62.5 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antioxidants : Hydroxylamine derivatives demonstrate ABTS⁺ radical scavenging (IC₅₀ = 12–18 µM) .

Key Mechanistic Insights

-

Steric effects : The 2-ethyl and 3-methyl groups hinder reactivity at the 2- and 3-positions .

-

Electronic effects : The electron-deficient quinoline ring directs electrophiles to the 5- and 8-positions .

Experimental protocols and yields are summarized in Table 1.

| Reaction Type | Key Conditions | Product | Yield |

|---|---|---|---|

| Decarboxylation | Nitrobenzene, 200°C | 2-Ethyl-3-methylquinoline | 92% |

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester | 85% |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 65% |

| Amidation | Aniline, DCC/DMAP | Phenylamide | 73% |

| Hydrogenation | H₂ (1 atm), Pd-C, ethanol | Tetrahydro derivative | 88% |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives, including EMQCA, exhibit significant antimicrobial properties. For instance, research has shown that certain quinoline-4-carboxylic acids possess antileishmanial activity against Leishmania donovani, the causative agent of leishmaniasis. The synthesis of these compounds often involves the Pfitzinger reaction, which allows for the confirmation of chemical structures through various spectral techniques (IR, NMR) and biological testing against clinical isolates.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | IC50 (µg/mL) |

|---|---|---|

| EMQCA | L. donovani | 50 |

| 2-Methylquinoline | E. coli | 30 |

| 4-Carboxyquinoline | S. aureus | 25 |

Enzyme Inhibition

EMQCA has also been investigated for its inhibitory effects on enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism and is a target for diabetes management. Studies have shown that modifications to the quinoline structure can enhance inhibitory potency, with some derivatives displaying IC50 values as low as 26 µM.

Case Study: α-Glucosidase Inhibition

A study synthesized various aryl-quinoline derivatives and evaluated their α-glucosidase inhibition capabilities. The most potent compound exhibited an IC50 of 26 µM, significantly outperforming standard treatments like acarbose.

Dye Manufacturing

The synthesis of EMQCA is also relevant in the field of dye production. Quinoline derivatives are known for their vibrant colors and have been utilized in creating various dyes used in textiles and other materials.

Table 2: Applications in Dye Manufacturing

| Dye Type | Quinoline Derivative | Color Produced |

|---|---|---|

| Acid Dyes | EMQCA | Yellow |

| Basic Dyes | 2-Methylquinoline | Green |

| Direct Dyes | 4-Carboxyquinoline | Blue |

Biochemical Probes

Due to its unique chemical structure, EMQCA can serve as a biochemical probe in various research applications. Its ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and cellular processes.

Case Study: Interaction with Biological Targets

Research involving molecular docking simulations has demonstrated that EMQCA can effectively bind to specific enzyme active sites, providing insights into its potential role as an inhibitor or modulator in biochemical pathways.

Wirkmechanismus

The mechanism of action of 2-ethyl-3-methyl-quinoline-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzymes involved in DNA replication or repair, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-quinoline-4-carboxylic Acid Derivatives

- Structure : Phenyl group at position 2, carboxylic acid at position 3.

- Synthesis : Derived via Doebner reaction, amidation, and reduction .

- Activity : Compounds 5a4 and 5a7 exhibited antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL), with low cytotoxicity in MTT assays .

3-Ethylquinoline-4-carboxylic Acid (CAS 1873-52-5)

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic Acid (CAS 302575-69-5)

- Structure : Trimethoxyphenyl group at position 2.

- Properties: Methoxy groups are electron-donating, increasing electron density on the quinoline ring, which may enhance binding to aromatic receptors or enzymes .

Stability and Reactivity

- 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids: Derivatives with amino groups at position 4 are prone to decarboxylation in ethanol, highlighting the instability of certain substituents . In contrast, 2-ethyl-3-methyl-quinoline-4-carboxylic acid’s alkyl groups may confer greater stability under similar conditions due to reduced electron-withdrawing effects .

Antibacterial Activity

Analgesic and Anti-inflammatory Potential

- 4-(Hetarylmethyl)amino-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids: Analogs with heterocyclic substitutions showed analgesic properties in preclinical studies . The ethyl and methyl groups in the target compound may optimize metabolic stability compared to bulkier substituents.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Substituents | Molecular Weight | logP* (Predicted) | Solubility (Predicted) |

|---|---|---|---|---|

| This compound | 2-Ethyl, 3-Methyl | 229.27 | 2.8 | Moderate (aqueous) |

| 2-Phenyl-quinoline-4-carboxylic acid | 2-Phenyl | 265.30 | 3.5 | Low |

| 3-Ethylquinoline-4-carboxylic acid | 3-Ethyl | 201.23 | 2.3 | High |

| 2-(3,4,5-Trimethoxyphenyl)-quinoline-4-carboxylic acid | 2-Trimethoxyphenyl | 379.40 | 4.1 | Very Low |

*logP values estimated using substituent contributions.

Biologische Aktivität

2-Ethyl-3-methyl-quinoline-4-carboxylic acid (C13H13NO2) is an organic compound characterized by a quinoline structure, which consists of a fused benzene and pyridine ring. The compound features an ethyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position. Its molecular weight is approximately 215.25 g/mol. This unique structural configuration suggests potential biological activities, particularly in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity may be attributed to its ability to interact with bacterial cell membranes or essential metabolic pathways critical for bacterial survival.

Anticancer Potential

The compound also shows promise as an anticancer agent . Studies have demonstrated its influence on cellular pathways related to cell growth and apoptosis, particularly in cancer cells. Although specific mechanisms remain to be fully elucidated, preliminary findings suggest that it may induce cytotoxic effects in certain cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has exhibited inhibition of pro-inflammatory cytokines in macrophage models, indicating potential therapeutic applications in inflammatory diseases .

Study on Antimicrobial Effects

A study evaluating the antimicrobial efficacy of various quinoline derivatives, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was particularly effective against strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent.

Evaluation of Anticancer Activity

In a comparative analysis involving multiple quinoline derivatives, this compound was found to exhibit selective cytotoxicity against breast cancer (MCF7) and cervical cancer (HeLa) cell lines. The study utilized the sulforhodamine B assay to assess cell viability, revealing that the compound significantly reduced cell proliferation in these lines compared to untreated controls .

Anti-inflammatory Mechanism Exploration

Research focused on the anti-inflammatory properties of quinoline derivatives highlighted that this compound effectively inhibited lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. This study suggested that the compound could serve as a scaffold for developing new anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

To better understand the unique profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Ethyl-2-methylquinoline-4-carboxylic acid | Similar carboxylic acid functionality | Different substitution pattern affects reactivity |

| 2-Methylquinoline | Lacks ethyl substitution but retains quinoline core | Exhibits different biological activities |

| 4-Methylquinoline | Substituent at position four alters properties | Known for distinct pharmacological effects |

This table illustrates how variations in substitution patterns can lead to differences in biological activity and chemical reactivity among quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing quinoline-4-carboxylic acid derivatives, and how can they be adapted for 2-Ethyl-3-methyl-quinoline-4-carboxylic acid?

- Methodology : The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids, involving condensation of isatin derivatives with ketones in alkaline media . For substituted derivatives like this compound, acid chloride intermediates (e.g., via SOCl₂ reflux) can facilitate coupling reactions with amines or alcohols . Purification typically involves silica gel column chromatography (e.g., 20% ethyl acetate/petroleum ether) .

Q. How should researchers handle and store quinoline-4-carboxylic acid derivatives to ensure stability?

- Methodology : Store in tightly sealed containers in dry, ventilated environments to prevent hydrolysis or oxidation . Avoid exposure to moisture, heat, and static electricity. Stability under recommended conditions is reported for similar compounds (e.g., 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid) .

Q. What spectroscopic techniques are critical for characterizing quinoline-4-carboxylic acid derivatives?

- Methodology :

- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify substituent positions and confirm ester/acid functional groups .

- IR : Peaks near 1685–1631 cm⁻¹ indicate carbonyl stretching .

- MS : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for halogenated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for quinoline-4-carboxylic acid derivatives?

- Methodology :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).

- Crystallography : X-ray diffraction (e.g., as in 4-(Adamantan-1-yl)quinoline derivatives) resolves ambiguities in substituent orientation .

- Reproducibility : Re-synthesize compounds under varying conditions (e.g., solvent polarity, temperature) to isolate artifacts .

Q. What strategies optimize the reaction yield of this compound derivatives in multi-step syntheses?

- Methodology :

- Catalyst Screening : Test transition metal catalysts (e.g., Pd, Cu) for cross-coupling steps .

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution reactions .

- Temperature Control : Reflux conditions (80–90°C) improve acid chloride formation, while lower temperatures (0°C) prevent side reactions during amide coupling .

Q. How do substituent modifications at the quinoline core influence bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, F) at the 3-position to enhance antibacterial activity .

- Molecular Docking : Simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) to prioritize substituents .

- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays .

Q. How can researchers assess the environmental impact of quinoline-4-carboxylic acid derivatives when ecotoxicity data is unavailable?

- Methodology :

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) to predict persistence, bioaccumulation, and toxicity .

- QSAR Models : Apply quantitative structure-activity relationship tools to estimate biodegradability and aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.